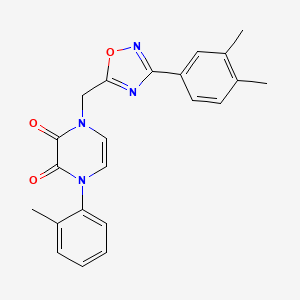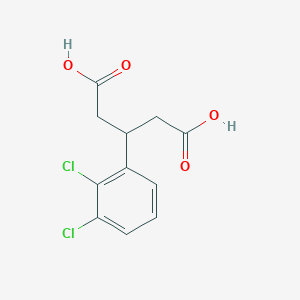![molecular formula C19H16N6O5 B2840402 2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881547-39-3](/img/structure/B2840402.png)
2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has been modified with a 3,5-dinitrophenyl group and a 3-methoxypropyl group attached to the imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoxaline derivatives are often synthesized using various strategies such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The 3,5-dinitrophenyl and 3-methoxypropyl groups could potentially be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline core, along with the attached 3,5-dinitrophenyl and 3-methoxypropyl groups. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Quinoxaline derivatives are known to participate in a variety of chemical reactions, largely due to the reactivity of the quinoxaline core . The presence of the 3,5-dinitrophenyl and 3-methoxypropyl groups could potentially influence the types of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoxaline core and the attached functional groups . For example, the presence of the nitro groups could potentially make the compound more reactive .Applications De Recherche Scientifique
Synthesis and Chemical Diversity
The synthesis of quinoxaline derivatives, including imidazoquinoxalines, is a significant area of research due to their diverse chemical properties and potential applications. For example, Mazurov et al. (2000) describe a solid phase synthesis method for tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, showcasing the versatility in synthesizing quinoxaline derivatives with diverse functional groups Mazurov, 2000. Similarly, Gok et al. (2014) discuss the use of the Pfitzinger Reaction to synthesize novel quinoline derivatives, further indicating the chemical versatility of quinoxaline-related compounds Gok, Kasımoğulları, Cengiz, & Mert, 2014.
Medicinal Chemistry and Biological Activity
Quinoxalines are known for their biological activities, which make them valuable in medicinal chemistry. Chen et al. (2004) developed an efficient strategy for constructing imidazo[1,5-a]quinoxalin-4-one ring systems, highlighting their application in synthesizing potent Lck inhibitors, which are relevant in cancer therapy Chen, Zhao, Bednarz, Wang, Sundeen, & Barrish, 2004. This underscores the potential of imidazoquinoxaline derivatives in developing therapeutic agents.
Catalysis and Material Science
In material science and catalysis, the synthesis and application of imidazoquinoxalines also play a crucial role. For instance, Yang et al. (2014) reported on copper-catalyzed domino synthesis involving quinoxalines, demonstrating the compounds' utility in catalytic processes Yang, Ni, Shu, & Wu, 2014. This research area explores how quinoxaline derivatives can be used to facilitate chemical transformations.
Optical and Electronic Properties
The optical and electronic properties of quinoxaline derivatives, including imidazoquinoxalines, are significant for applications in photonic and electronic devices. Patinote et al. (2017) studied the fluorescence properties of imidazoquinoxaline derivatives, revealing their potential in developing fluorescent materials Patinote, Hadj-Kaddour, Damian, Deleuze-Masquéfa, Cuq, & Bonnet, 2017.
Antimicrobial and Anticancer Applications
Research into the antimicrobial and anticancer applications of quinoxaline derivatives is ongoing. Rusnak et al. (2019) and Elenich et al. (2019) synthesized compounds showing high antimicrobial activity, indicating the potential of quinoxaline derivatives in combating microbial infections Rusnak et al., 2019; Elenich et al., 2019. Additionally, Keshavarzian et al. (2018) discuss the synthesis of pyrazolo[4,5-b]quinoxaline derivatives with potential anticancer activity, highlighting the therapeutic prospects of these compounds Keshavarzian, Bekhradnia, Moghadam, & Akhavan, 2018.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-dinitrophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5/c1-30-8-4-7-23-18(12-9-13(24(26)27)11-14(10-12)25(28)29)22-17-19(23)21-16-6-3-2-5-15(16)20-17/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZRSHYJJNXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)
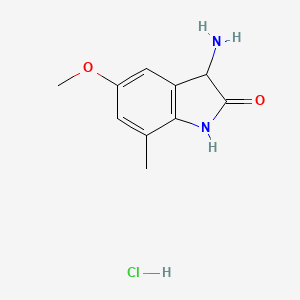
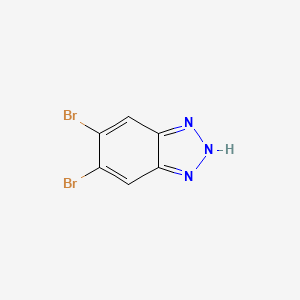
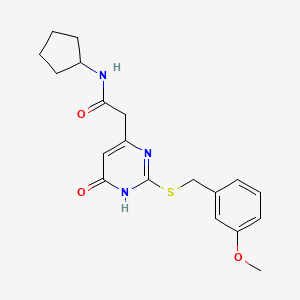
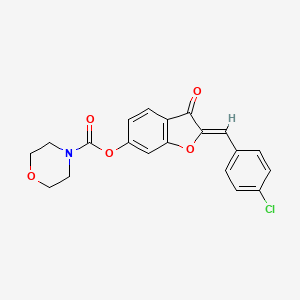

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)
![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)
